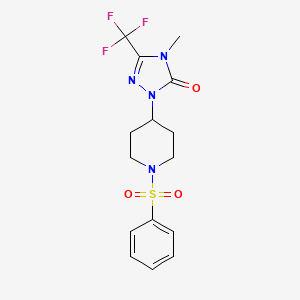

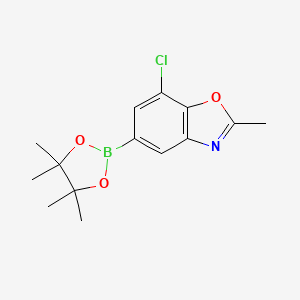

![molecular formula C12H13NO2S B2580967 3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 848606-42-8](/img/structure/B2580967.png)

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione (3-DMTPT) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a thiazolidine-2,4-dione derivative that has a methylated phenyl group attached to the 3-position of the thiazolidine ring. It is a colorless, crystalline solid with a melting point of 162-164°C. It is insoluble in water and soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Activities The structural analog 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione has shown promising results in in vitro studies for its anticancer and anti-inflammatory activities. This compound has been tested against human breast adenocarcinoma cell lines (MCF-7) and displayed non-toxic effects on human blood cells. Its cytotoxicity was demonstrated with an IC50 of 42.30 µM, indicating its potential as a therapeutic agent. Docking results against cyclin-dependent kinase 2 (CDK2) provided insights into its inhibitory mechanism, suggesting a broader application of thiazolidine derivatives in cancer treatment and inflammation management (Uwabagira & Sarojini, 2019).

Antiproliferative Activity Another study focused on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, demonstrating their antiproliferative effects against a range of human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring were pivotal in enhancing the antiproliferative activity, highlighting the importance of structural modifications in developing effective anticancer drugs (Chandrappa et al., 2008).

Synthesis and Chemical Properties The synthesis process and reactions of thiazolidine derivatives offer significant insights into their chemical properties and potential applications. For example, the synthesis of 5-arylmethylidene-3-(arylmethylideneamino)thiazolidine-2,4-diones through triazine ring cleavage demonstrates the versatility of thiazolidine compounds in chemical synthesis, potentially leading to new therapeutic agents with antiproliferative activities against various cancer cell lines (Izmest’ev et al., 2020).

Antimicrobial Activities A study on the condensation of 3-formylchromone with thiazolidine-2,4-dione led to the synthesis of derivatives with potent antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This research underscores the potential of thiazolidine derivatives as antimicrobial agents and opens avenues for further exploration in combating microbial infections (Ibrahim et al., 2011).

Corrosion Inhibition Thiazolidinedione derivatives have been explored for their application in corrosion inhibition, demonstrating their effectiveness in protecting mild steel in hydrochloric acid solution. The study provides valuable insights into the molecular mechanisms underlying the corrosion inhibition process, suggesting the application of these compounds in industrial settings to prevent metal corrosion (Yadav et al., 2015).

Eigenschaften

IUPAC Name |

3-[(3,5-dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-3-9(2)5-10(4-8)6-13-11(14)7-16-12(13)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQXVLOYJHTHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CN2C(=O)CSC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dimethylphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanethiol](/img/structure/B2580885.png)

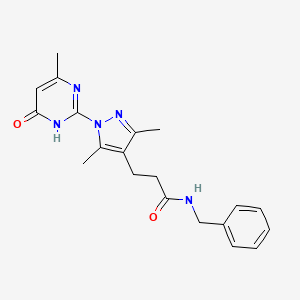

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

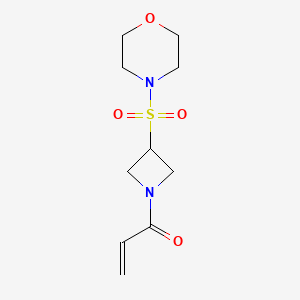

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

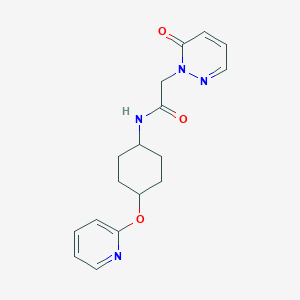

![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)

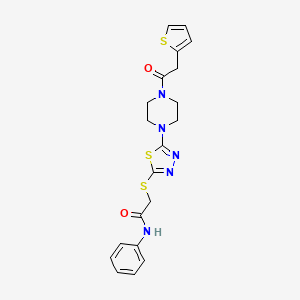

![8-(pyrrolidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2580897.png)

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580899.png)

![N-(4-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2580906.png)